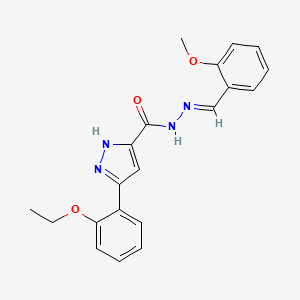
3-(2-Ethoxyphenyl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of ethoxy and methoxy groups attached to the phenyl rings further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions using appropriate phenyl derivatives.
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with 2-methoxybenzaldehyde to form the carbohydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrazole ring or the carbohydrazide moiety, potentially leading to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities. The presence of the pyrazole ring is particularly significant, as pyrazole derivatives are known to interact with various biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic applications. Studies have shown that pyrazole derivatives can act as enzyme inhibitors, receptor antagonists, and modulators of various biological pathways, making them promising candidates for drug development.
Industry
Industrially, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The ethoxy and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxyphenyl)-N’-(2-ethoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Similar structure but with reversed positions of the ethoxy and methoxy groups.
3-(2-Hydroxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a hydroxy group instead of an ethoxy group.
3-(2-Ethoxyphenyl)-N’-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of 3-(2-ethoxyphenyl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide lies in its specific arrangement of functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of ethoxy and methoxy groups attached to the phenyl rings, along with the pyrazole core, provides a distinct profile that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O3/c1-3-27-19-11-7-5-9-15(19)16-12-17(23-22-16)20(25)24-21-13-14-8-4-6-10-18(14)26-2/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
GRQMGHHXMHVLRO-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















